molecular formula C10H18P2S B14262075 1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- CAS No. 151961-31-8

1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)-

Cat. No.: B14262075
CAS No.: 151961-31-8
M. Wt: 232.26 g/mol
InChI Key: KXFNBJDDFKODHB-UHFFFAOYSA-N
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Description

1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- is a heterocyclic compound that contains sulfur and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a precursor containing sulfur and phosphorus atoms in the presence of a base. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or phosphines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.

Scientific Research Applications

1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

    Biology: Research is ongoing to explore the potential biological activities of this compound, including its interactions with biomolecules.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functions, such as catalysts or stabilizers.

Mechanism of Action

The mechanism of action of 1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing various biochemical processes. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- is unique due to its heterocyclic structure containing both sulfur and phosphorus atoms. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of novel materials and as a potential therapeutic agent.

Properties

CAS No.

151961-31-8

Molecular Formula

C10H18P2S

Molecular Weight

232.26 g/mol

IUPAC Name

3,5-ditert-butyl-1,2,4-thiadiphosphole

InChI

InChI=1S/C10H18P2S/c1-9(2,3)7-11-8(13-12-7)10(4,5)6/h1-6H3

InChI Key

KXFNBJDDFKODHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=PSC(=P1)C(C)(C)C

Origin of Product

United States

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